
N-(2-bromophenyl)-4-hydroxy-3-methyl-N-propylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-4-hydroxy-3-methyl-N-propylbenzenesulfonamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a hydroxy group, a methyl group, and a propylbenzenesulfonamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-4-hydroxy-3-methyl-N-propylbenzenesulfonamide typically involves multiple steps. One common method includes the bromination of a phenyl ring followed by sulfonation and subsequent functionalization with hydroxy and methyl groups. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often employing continuous flow techniques and advanced purification methods such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: N-(2-bromophenyl)-4-hydroxy-3-methyl-N-propylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used.
Major Products Formed: The major products formed from these reactions include various substituted phenyl derivatives, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-bromophenyl)-4-hydroxy-3-methyl-N-propylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-4-hydroxy-3-methyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The bromophenyl group allows it to bind to certain enzymes or receptors, while the hydroxy and methyl groups contribute to its overall reactivity and stability. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
- N-(2-bromophenyl)-2-chloronicotinamide
- N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide
- 2-chloro-N-(2-chlorophenyl)nicotinamide
Comparison: Compared to these similar compounds, N-(2-bromophenyl)-4-hydroxy-3-methyl-N-propylbenzenesulfonamide is unique due to the presence of the hydroxy and methyl groups, which enhance its reactivity and potential biological activity. The specific arrangement of functional groups in this compound allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
877814-80-7 |
|---|---|
Molecular Formula |
C16H18BrNO3S |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
N-(2-bromophenyl)-4-hydroxy-3-methyl-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C16H18BrNO3S/c1-3-10-18(15-7-5-4-6-14(15)17)22(20,21)13-8-9-16(19)12(2)11-13/h4-9,11,19H,3,10H2,1-2H3 |
InChI Key |
CVPGQDNYMOXQHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=CC=CC=C1Br)S(=O)(=O)C2=CC(=C(C=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate](/img/structure/B14194191.png)
![4-Chloro-3-methyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14194195.png)
![4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14194214.png)
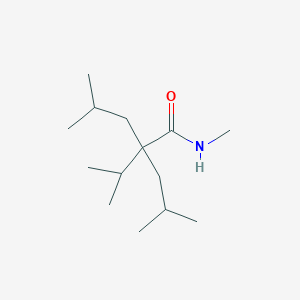
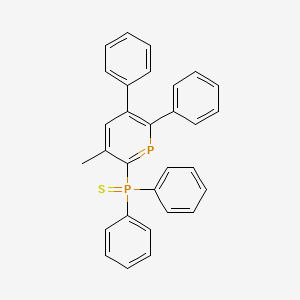
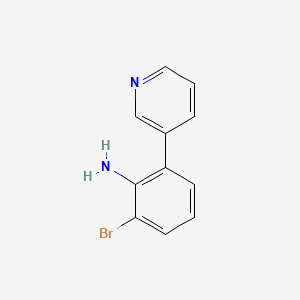
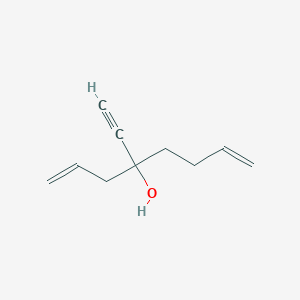
![Tris[3,5-bis(3,5-dimethylphenyl)phenyl]phosphane](/img/structure/B14194237.png)
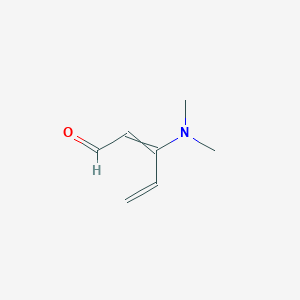
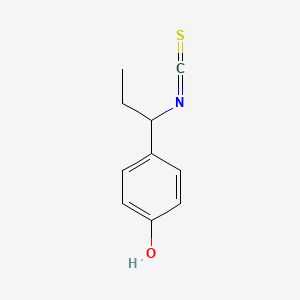
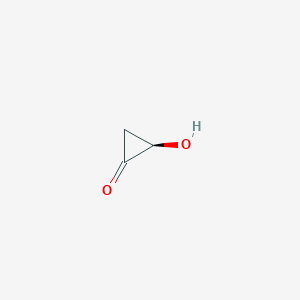
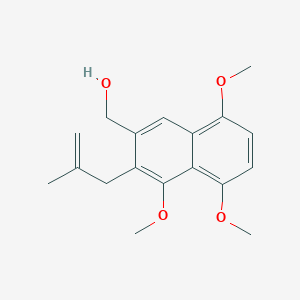
![{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B14194272.png)
